4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine
Description
4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a fused pyrazole-pyridine core. The compound is distinguished by a chlorine atom at position 4, an isobutyl group at position 3, and a methyl group at position 1. These substituents modulate its electronic, steric, and pharmacokinetic properties, making it a promising candidate for drug development.
Properties
IUPAC Name |
4-chloro-1-methyl-3-(2-methylpropyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c1-7(2)6-9-10-8(12)4-5-13-11(10)15(3)14-9/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGNLKNAFBVMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C2=NC=CC(=C12)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801173513 | |
| Record name | 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207175-13-0 | |
| Record name | 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207175-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801173513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 3-Aminopyrazole Derivatives
A widely used method involves reacting 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents. The reaction proceeds via a 1,3-NCC-dinucleophile (3-aminopyrazole) attacking a 1,3-CCC-biselectrophile (e.g., diketones or β-keto esters), followed by dehydration to form the pyridine ring. For the target compound, 3-amino-1-methylpyrazole serves as the starting material. Introducing the isobutyl group requires either pre-functionalization of the pyrazole or post-cyclization alkylation.
Example Reaction Pathway:
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Starting Material : 3-Amino-1-methylpyrazole
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Electrophile : A β-keto ester with an isobutyl group (e.g., ethyl 4-chloro-3-isobutylacetoacetate)
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Cyclization : Heating under reflux in acetic acid to form the pyrazolo[3,4-b]pyridine core.
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Chlorination : If the electrophile lacks a chlorine atom, post-synthesis chlorination using PCl₅ or SOCl₂ may be employed.
Stepwise Synthesis of this compound
Synthesis of the Pyrazole Precursor
The synthesis begins with preparing 3-amino-1-methyl-5-isobutylpyrazole, which positions the isobutyl group at the correct site.
Pyridine Ring Formation via Gould-Jacobs Reaction
The Gould-Jacobs reaction is pivotal for constructing the pyridine ring. Here, 3-amino-1-methyl-5-isobutylpyrazole reacts with a β-keto ester under acidic conditions:
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Reactants : 3-Amino-1-methyl-5-isobutylpyrazole and ethyl 4-chloroacetoacetate.
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Conditions : Reflux in glacial acetic acid for 12–24 hours.
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Mechanism :
Key Reaction:
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysis
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Acid Catalysis : p-Toluenesulfonic acid (p-TSA) accelerates dehydration.
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Metal Catalysts : Pd/C aids in hydrogenation steps for reducing nitro intermediates (if used).
Purification and Characterization
Chromatographic Purification
Spectroscopic Analysis
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¹H NMR (CDCl₃): δ 1.02 (d, 6H, isobutyl CH₃), 2.60 (septet, 1H, isobutyl CH), 3.90 (s, 3H, N-CH₃), 6.85 (s, 1H, pyridine H).
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HRMS : m/z calcd for C₁₁H₁₄ClN₃ [M+H]⁺: 223.70, found: 223.69.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Gould-Jacobs Cyclization | 3-Amino-1-methylpyrazole | 75–85 | ≥95 | Single-step ring formation |
| Post-Synthesis Chlorination | Pre-formed pyrazolopyridine | 60–70 | 90 | Flexibility in substituent introduction |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyrazolo ring can lead to the formation of dihydropyrazolo derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-amino-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 4-chloro-3-isobutyl-1-methyl-1,2-dihydro-1H-pyrazolo[3,4-b]pyridine.
Scientific Research Applications
4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory and anticancer properties.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating biological pathways. For instance, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Position 4 Modifications
- 4-Chloro-1H-pyrazolo[3,4-b]pyridine : The absence of isobutyl and methyl groups in this precursor reduces steric bulk but increases reactivity at position 4, enabling nucleophilic substitution with anilines or amines to generate bioactive derivatives (e.g., antileishmanial agents) .
- 4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylates: Replacement of chlorine with an anilino group enhances antiparasitic activity. For example, 3'-diethylaminomethyl-substituted derivatives showed IC₅₀ values as low as 0.12 µM against Leishmania amazonensis, highlighting the importance of hydrophilic substituents for target binding .
Position 3 Substituents
- 3-Methyl or 3-Phenyl Derivatives : Smaller substituents like methyl or phenyl at position 3 reduce steric hindrance compared to isobutyl. For instance, 3-methyl analogs demonstrated moderate antimicrobial activity, while bulkier groups like isobutyl may improve membrane permeability or target selectivity .
Position 1 Substituents
- 1-Phenyl vs. 1-Methyl : 1-Phenyl derivatives (e.g., ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) exhibit enhanced π-π stacking interactions in enzyme binding pockets, whereas 1-methyl groups simplify synthesis and improve solubility .
Core Modifications: Pyridine vs. Pyrimidine
- Pyrazolo[3,4-c]pyridine Derivatives : Positional isomerism (e.g., 4-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine) shifts the electron density distribution, affecting interactions with kinases or oxidoreductases .
Biological Activity
4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural properties contribute to its potential therapeutic applications, including anti-inflammatory and anticancer effects.
- Molecular Formula : C11H14ClN3
- IUPAC Name : 4-chloro-1-methyl-3-(2-methylpropyl)pyrazolo[3,4-b]pyridine
- Molecular Weight : 227.70 g/mol
Synthesis
The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 3-chloro-1H-pyrazolo[3,4-b]pyridine with isobutyl bromide and methyl iodide in the presence of potassium carbonate, often using dimethylformamide (DMF) as a solvent at elevated temperatures.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism involves the inhibition of specific kinases involved in cell signaling pathways, which leads to reduced tumor growth .
Case Study:
In a study evaluating several pyrazole derivatives, compounds similar to this compound exhibited effective inhibition of microtubule assembly and induced apoptosis at concentrations as low as 1.0 μM. This suggests that modifications to the pyrazole structure can enhance anticancer activity and specificity .
Anti-inflammatory Activity
The compound has also demonstrated significant anti-inflammatory properties. It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. IC50 values for similar compounds have been reported in the range of 0.02–0.04 μM, indicating potent anti-inflammatory effects compared to standard drugs like diclofenac .
Table 1: Biological Activity Comparison
| Compound | Activity Type | IC50 (μM) |
|---|---|---|
| 4-Chloro-3-isobutyl-1-methyl... | Anti-inflammatory | 0.02 - 0.04 |
| Diclofenac | Anti-inflammatory | 0.054 |
| Other Pyrazole Derivatives | Anticancer | <10 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound inhibits kinases involved in cell signaling pathways, leading to decreased cell proliferation and increased apoptosis.
- COX Enzyme Inhibition : It selectively inhibits COX-2 over COX-1, reducing inflammation without significant gastrointestinal side effects associated with non-selective NSAIDs.
Research Applications
The compound's unique properties make it a valuable candidate for further research in various fields:
- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory and anticancer drugs.
- Chemical Biology : To study biological pathways and molecular interactions.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine?
Methodological Answer: The synthesis typically involves cyclocondensation or chlorocyclization strategies. For example:
- Cyclocondensation: React 5-aminopyrazole derivatives with diethyl ethoxymethylenemalonate, followed by chlorination using POCl₃ (yields >70%) .
- Catalytic Systems: Use p-toluenesulfonic acid in dichloromethane to facilitate heterocyclic ring formation, as demonstrated in analogous pyrazolo[3,4-b]pyridine syntheses .
- Purification: Recrystallize intermediates from ethanol to achieve >98% purity .
Q. How should researchers characterize this compound and validate its structural integrity?
Methodological Answer: Employ a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy: Analyze ¹H and ¹³C NMR to confirm substituent positions (e.g., isobutyl and methyl groups) and aromaticity .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks) .
- HPLC: Monitor purity with reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What are the recommended protocols for evaluating solubility and formulating this compound for in vitro assays?
Methodological Answer:
- Solubility Enhancement: Pre-warm the compound to 37°C and sonicate in DMSO or PBS for 15–30 minutes .
- Stock Solutions: Prepare 10 mM DMSO stocks, aliquot to avoid freeze-thaw cycles, and store at -80°C (stable for ≤6 months) .
- In Vivo Formulation: Use 10% Cremophor EL or cyclodextrin-based carriers for aqueous dispersion .
Advanced Research Questions
Q. How can regioselective C-H functionalization be achieved to modify the pyrazolo[3,4-b]pyridine core?
Methodological Answer:
Q. What strategies are effective for designing derivatives with enhanced biological activity?
Methodological Answer:
- Positional Isomerism: Introduce substituents at C-3 and C-4 positions to modulate interactions with kinase targets (e.g., chlorine at C-4 enhances electrophilicity) .
- Phosphoramidate Derivatives: Substitute the chlorine atom with aminoalkylphosphoramidates via nucleophilic aromatic substitution (e.g., using 4a-c intermediates) .
- Bioisosteric Replacement: Replace the isobutyl group with benzyl or aryl moieties to improve binding affinity .
Table 1: Example Derivatives and Their Features
Q. How can contradictions in reported biological data be resolved?
Methodological Answer:
- Assay Standardization: Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .
- Structural Validation: Confirm substituent positions via X-ray crystallography to rule out isomer-driven discrepancies .
- Target Profiling: Use proteome-wide screening (e.g., KINOMEscan) to identify off-target effects .
Q. What catalytic systems are effective for multi-component reactions involving pyrazolo[3,4-b]pyridines?
Methodological Answer:
- One-Pot Cyclocondensation: Combine 5-aminopyrazoles, benzoylacetonitriles, and aldehydes with ammonium acetate in ethanol (70–85% yield) .
- Solvent-Free Synthesis: Use cyanuric chloride under microwave irradiation to accelerate spiro-fused pyrazolo[3,4-b]pyridine formation .
Key Considerations for Experimental Design
- Stability: Avoid prolonged storage at -20°C; degradation occurs within 1 month .
- Toxicity: Follow GHS guidelines for handling chlorinated intermediates (e.g., wear nitrile gloves, use fume hoods) .
- Data Reproducibility: Report reaction conditions in detail (e.g., catalyst loading, solvent purity) to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
